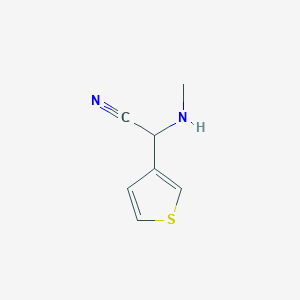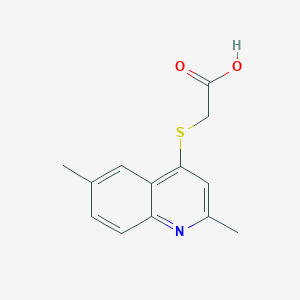
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenylethanolamines These compounds are characterized by the presence of a phenyl group attached to an ethanolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,3-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors in biological systems, leading to modulation of signaling pathways.
Enzymes: Inhibition or activation of enzymes, affecting metabolic processes.
Pathways: Interaction with cellular pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- 2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- 2-(2,3-Dichlorophenyl)-2-(ethylamino)ethan-1-ol
Uniqueness
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamino group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-8(5-13)6-3-2-4-7(10)9(6)11/h2-4,8,12-13H,5H2,1H3 |
InChI Key |
JISNQROLVLKLTG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128094.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)

![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)




![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
